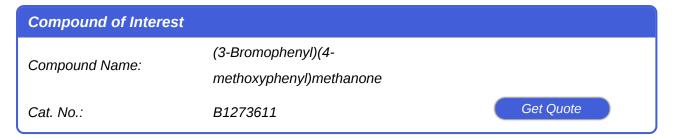




An In-depth Technical Guide to (3-Bromophenyl) (4-methoxyphenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two aryl rings. The benzophenone scaffold is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of (3-Bromophenyl)(4-methoxyphenyl)methanone, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of the biological activities associated with the broader class of substituted benzophenones.

Chemical Identity and Properties

The IUPAC name for the compound is **(3-bromophenyl)(4-methoxyphenyl)methanone**.[3] It is a substituted benzophenone with a bromine atom at the meta-position of one phenyl ring and a methoxy group at the para-position of the other.

Table 1: Physicochemical Properties of (3-Bromophenyl)(4-methoxyphenyl)methanone



Property	Value	Source
Molecular Formula	C14H11BrO2	[3]
Molecular Weight	291.14 g/mol	[4]
Monoisotopic Mass	289.99423 Da	[3]
Predicted XlogP	3.9	[3]
InChI	InChI=1S/C14H11BrO2/c1-17- 13-7-5-10(6-8-13)14(16)11-3- 2-4-12(15)9-11/h2-9H,1H3	[3]
InChIKey	VIRBFLHMELPKFP- UHFFFAOYSA-N	[3]
SMILES	COC1=CC=C(C=C1)C(=O)C2 =CC(=CC=C2)Br	[3]

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	291.00151	156.0
[M+Na] ⁺	312.98345	167.0
[M-H] ⁻	288.98695	165.3
[M+NH ₄] ⁺	308.02805	175.1
[M+K]+	328.95739	156.0
[M+H-H ₂ O] ⁺	272.99149	155.2
[M+HCOO] ⁻	334.99243	177.4
Data obtained from computational predictions.[3]		



Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone

The primary method for the synthesis of unsymmetrical diaryl ketones such as (3-Bromophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[6]

General Experimental Protocol: Friedel-Crafts Acylation

A detailed experimental protocol for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone is not readily available in the surveyed literature. However, a general procedure based on established Friedel-Crafts acylation methods can be proposed.[7] [8] The reaction would proceed by the acylation of anisole (methoxybenzene) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AICl₃).

Anisole

- 3-Bromobenzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Magnesium sulfate (anhydrous)
- Ice

Procedure:

Foundational & Exploratory

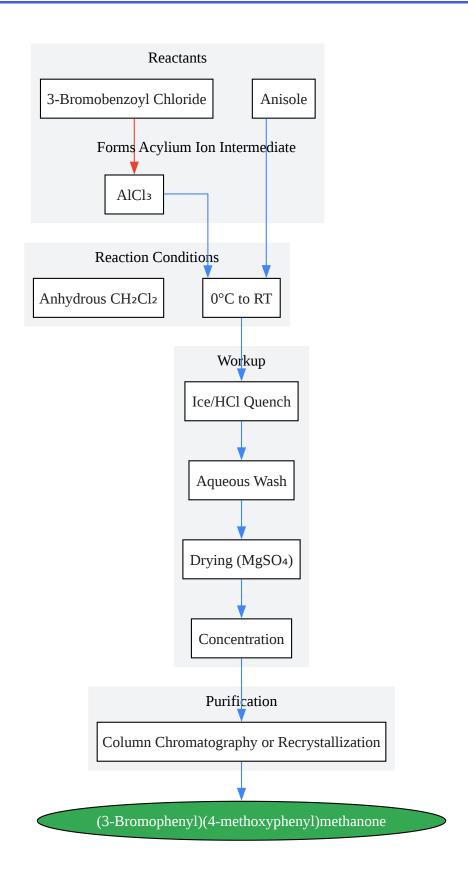




- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add 3-bromobenzoyl chloride to the cooled suspension with stirring.
- To this mixture, add anisole dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure (3-Bromophenyl)(4-methoxyphenyl)methanone.

Due to the electron-withdrawing nature of the carbonyl group in the product, multiple acylations are generally avoided.[6]





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Caption: General workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Biological Activities of Substituted Benzophenones

While specific biological data for **(3-Bromophenyl)(4-methoxyphenyl)methanone** is limited in the available literature, the benzophenone scaffold is a common feature in molecules exhibiting a wide array of biological activities.[1][9] Research on various substituted benzophenones has demonstrated their potential as:

- Anticancer Agents: Many natural and synthetic benzophenones have shown cytotoxic effects against various human cancer cell lines.[9][10] For some compounds, IC₅₀ values are reported to be in the low micromolar range.[9]
- Anti-inflammatory Agents: Certain benzophenone derivatives have been evaluated for their anti-inflammatory properties, with some showing efficacy in rat paw edema inhibition tests and cyclooxygenase assays.[1]
- Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with
 activity against various microbes and viruses, including HIV.[9][11] For instance, a series of
 naphthyl-substituted benzophenones were identified as non-nucleoside HIV-1 reverse
 transcriptase inhibitors, with one analog exhibiting an EC₅₀ value of 4.8 nM against wild-type
 HIV-1.[11]
- Antioxidant Agents: The antioxidant properties of several benzophenone derivatives have been investigated, with some brominated phenols showing effective radical scavenging activities.[12]

The biological activity is often highly dependent on the substitution pattern of the aryl rings.[2] The presence and position of functional groups like halogens and methoxy groups can significantly influence the pharmacological profile of the molecule.

Conclusion

(3-Bromophenyl)(4-methoxyphenyl)methanone is a diaryl ketone with potential for further investigation in drug discovery and materials science, given the diverse biological activities associated with the benzophenone scaffold. Its synthesis is accessible through well-established



methods like Friedel-Crafts acylation. Future research could focus on the detailed biological evaluation of this specific compound to elucidate its potential therapeutic applications and mechanism of action.

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